![molecular formula C12H10N4S2 B14063375 N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide](/img/structure/B14063375.png)
N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. One common method involves the reaction of 2-amino-4-methylbenzothiazole with imidazole-1-carbothioamide under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
化学反応の分析
Types of Reactions
N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding amines or alcohols.
科学的研究の応用
N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects . Molecular docking studies have shown that this compound can bind to protein receptors, influencing their activity and function .
類似化合物との比較
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
N-(4-methylbenzo[d]thiazol-2-yl)-1H-imidazole-1-carbothioamide stands out due to its unique combination of a thiazole ring and an imidazole carbothioamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
分子式 |
C12H10N4S2 |
|---|---|
分子量 |
274.4 g/mol |
IUPAC名 |
N-(4-methyl-1,3-benzothiazol-2-yl)imidazole-1-carbothioamide |
InChI |
InChI=1S/C12H10N4S2/c1-8-3-2-4-9-10(8)14-11(18-9)15-12(17)16-6-5-13-7-16/h2-7H,1H3,(H,14,15,17) |
InChIキー |
NOALOJGCCOIRFR-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)SC(=N2)NC(=S)N3C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



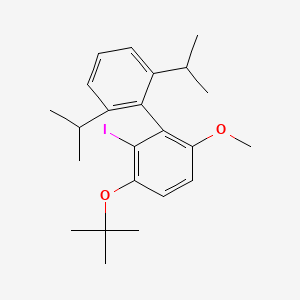
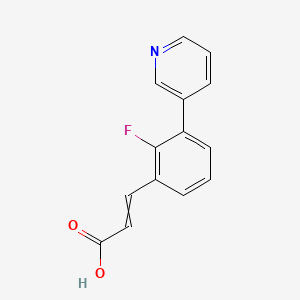

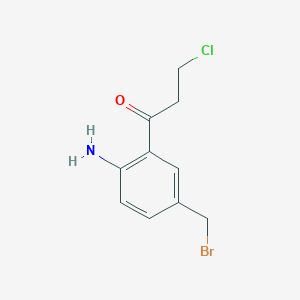
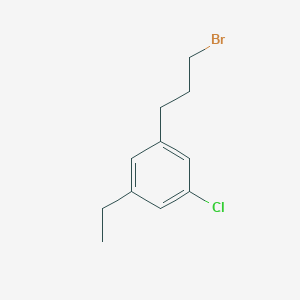
![(2S,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(4-methylphenyl)propanoic acid](/img/structure/B14063318.png)
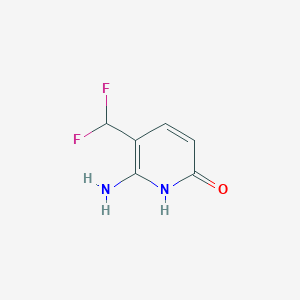
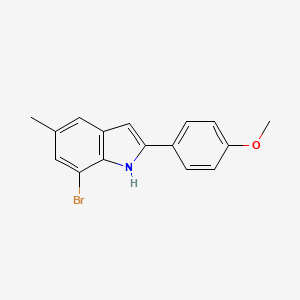

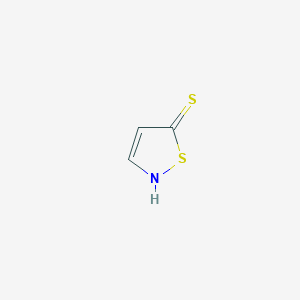
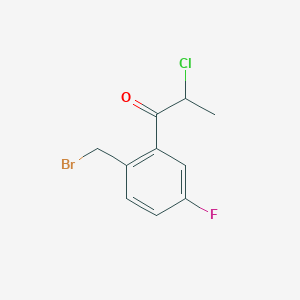
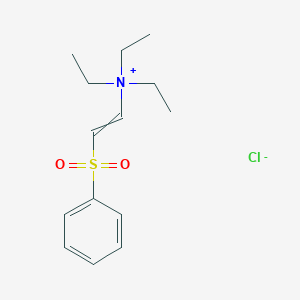
![2-(Chloromethyl)-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14063372.png)
